(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
Brand Name:
Vulcanchem
CAS No.:
6272-45-3
VCID:
VC21191286
InChI:
InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+
SMILES:
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O
Molecular Formula:
C16H14O3
Molecular Weight:
254.28 g/mol
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
CAS No.: 6272-45-3
Cat. No.: VC21191286
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6272-45-3 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | (E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ |
| Standard InChI Key | HCMSDYVKYZIYGA-DHZHZOJOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\C(=O)O |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator